molecular formula C74H112N22O18S B13390752 (D-Phe12)-Bombesin

(D-Phe12)-Bombesin

Cat. No.: B13390752
M. Wt: 1629.9 g/mol
InChI Key: NXZVGUQLNAVPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(D-Phe12)-Bombesin is a synthetic analog of the naturally occurring peptide bombesin. Bombesin is a tetradecapeptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina. It is known for its ability to stimulate the release of gastrin and other gastrointestinal hormones. This compound is modified at the 12th position with D-phenylalanine, which enhances its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Phe12)-Bombesin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage.

Chemical Reactions Analysis

Table 1: Affinity profiles of (D-Phe12)-Bombesin analogues

CompoundhNMBR (BB1) (nM)hGRPR (BB2) (nM)hBRS-3 (BB3) (nM)
[D-Phe12]Bombesin3,100912>10,000
[Tyr4,D-Phe12]Bombesin2,000*800*>10,000*
[D-Phe12,Leu14]Bombesin1,500*450*>10,000*

*Data extrapolated from competitive binding assays using ¹²⁵I-labeled bombesin .

Mechanistic insights :

  • Competitive inhibition : Schild plot slopes of 1.0 confirm pure competition at bombesin receptors .

  • Selectivity : 1,000-fold higher affinity for BB1/BB2 over BB3 receptors .

In vitro performance:

  • Pancreatic acini assays : Inhibits bombesin-stimulated amylase release (IC₅₀ = 4 µM) .

  • No cross-reactivity : Fails to inhibit substance P or VIP receptor activity .

Central nervous system effects:

  • IC₅₀ in rat brain slices : 2 µM for (D-Phe12,Leu14)-Bombesin .

  • Behavioral antagonism : Blocks bombesin-induced grooming (ED₅₀ = 5 µg intracerebroventricular) .

Stability and Metabolic Interactions

  • Protease resistance : D-amino acid substitution at position 12 reduces degradation by chymotrypsin-like enzymes .

  • Serum stability : Half-life >6 hours in human serum at 37°C .

Table 2: Antagonist efficacy across bombesin receptor subtypes

Parameter[D-Phe12]BombesinRC-3095PD-176252
BB1 inhibition (pA₂)6.85.99.2
BB2 inhibition (pA₂)6.38.16.7
Duration of action (h)2-34-68-12

Scientific Research Applications

(D-Phe12)-Bombesin: Applications in Scientific Research

This compound is a bombesin analog that functions as a bombesin receptor antagonist . Bombesin receptors are overexpressed in several tumors, making bombesin-related peptides well-positioned for antitumor treatments . Altering the histidine in bombesin has led to the development of competitive antagonists .

Receptor Antagonism and Specificity
this compound, along with [D-Phe12,Leu14]bombesin and [Tyr4,D-Phe12]bombesin, does not stimulate amylase release from guinea pig pancreatic acini when present alone; however, each of these analogs inhibits bombesin-stimulated secretion . Detectable inhibition occurs at 1 microM, with half-maximal inhibition at 4 microM. These analogs inhibit amylase release by bombesin and other agonists that stimulate secretion by interacting with bombesin receptors, without altering stimulation by substance P or other agonists that interact with other receptors . this compound analogs inhibit the binding of 125I-labeled [Tyr4]bombesin but not 125I-labeled substance P .

Targeted Drug Delivery
Bombesin analogs have been investigated for their use in targeting cytotoxic agents to tumors . Different tumors often express different bombesin receptors (BnRs), so a universal ligand interacting with all BnRs with high affinity would be valuable in human studies for imaging or targeted cytotoxicity . The bombesin analogue [D-Phe 6,β-Ala 11,Phe 13, Nle 14]bombesin-(6-14) is being investigated for therapeutic approaches .

Nanoparticle-Based Applications
(D-Phe12) substitution has been used to target ultrasmall paramagnetic iron oxide nanoparticles (USPION) . The conjugation of AuNPs with modified BBN peptide resulted in increased uptake by colon tumor and prostate cancer cells .

Hybrid Compounds
A bombesin (BN) pharmacophore with the receptor-binding domain is crucial for the cytotoxic effect exerted by the compound; a BN analog lacking the specific amino acid fragment failed to increase the cytotoxicity observed .

Table of Applications

ApplicationDescription
Receptor AntagonismFunctions as a specific bombesin receptor antagonist.
Targeted CytotoxicityUsed to target cytotoxic agents to tumors by interacting with bombesin receptors (BnRs).
Nanoparticle TargetingUsed to target nanoparticles to tumors, enhancing the delivery of therapeutic and imaging agents.
ImagingBeing investigated for use in imaging tumor cells.
Hybrid Compound DevelopmentIncorporated into hybrid compounds to enhance site-selective cytotoxicity and improve drug delivery to cancer cells.

Mechanism of Action

(D-Phe12)-Bombesin exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and activation of protein kinase C (PKC). This results in various cellular responses, such as hormone release and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Bombesin: The natural peptide with similar receptor binding properties.

    Gastrin-Releasing Peptide (GRP): Another peptide that binds to bombesin receptors.

    Neuromedin B: A peptide with structural similarities to bombesin.

Uniqueness

(D-Phe12)-Bombesin is unique due to the incorporation of D-phenylalanine at the 12th position, which enhances its stability and resistance to enzymatic degradation. This modification makes it more suitable for therapeutic and diagnostic applications compared to its natural counterparts.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of the D-Phe12 substitution in Bombesin analogs?

The D-Phe12 substitution enhances metabolic stability by resisting protease degradation compared to the L-configuration, which is critical for in vivo applications. Structural analysis via NMR or X-ray crystallography can confirm conformational changes, while receptor binding assays (e.g., GRPR affinity tests) validate functional retention . For methodological rigor, use databases like Cambridge Structural Database (CSD) to compare with native Bombesin structures .

Q. How do researchers design initial experiments to assess (D-Phe12)-Bombesin’s biological activity?

  • Step 1 : Define the hypothesis (e.g., "D-Phe12 substitution reduces enzymatic degradation without compromising GRPR binding").
  • Step 2 : Use cell-based assays (e.g., prostate cancer cell lines) to measure proliferation, migration, and invasion under varying concentrations. Include controls like native Bombesin and GRPR antagonists (e.g., [Tyr⁴]-Bombesin) .
  • Step 3 : Validate receptor specificity via siRNA knockdown of GRPR or competitive binding assays .
  • Data Analysis : Compare dose-response curves and IC₅₀ values using tools like GraphPad Prism .

Q. What are standard protocols for synthesizing and characterizing this compound?

  • Synthesis : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Ensure chiral purity at position 12 using HPLC with a chiral column .
  • Characterization :

  • Mass Spectrometry : Confirm molecular weight (1689.94 Da) and purity (>95%) .
  • Circular Dichroism : Compare secondary structure with native Bombesin .
  • Stability Testing : Incubate in serum and analyze degradation via LC-MS .

Advanced Research Questions

Q. How can contradictory results in this compound’s efficacy across cell lines be systematically resolved?

  • Identify Variables : Compare GRPR expression levels (via qPCR/Western blot) and culture conditions (e.g., serum concentration) across cell lines .
  • Data Normalization : Use internal controls (e.g., housekeeping genes) and standardize assays (e.g., MTT for proliferation) .
  • Meta-Analysis : Apply tools like RevMan to aggregate data from multiple studies, highlighting heterogeneity via I² statistics .
  • Mechanistic Follow-Up : Perform phosphoproteomics to map downstream signaling variations (e.g., ERK vs. AKT activation) .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

  • Lipid Conjugation : Attach palmitic acid to enhance plasma half-life .
  • Nanocarrier Encapsulation : Use PEGylated liposomes to improve tumor targeting and reduce renal clearance .
  • In Vivo Validation :

  • Biodistribution : Track radiolabeled (⁶⁴Cu or ¹⁸F) analogs via PET imaging .
  • Toxicity : Monitor liver/kidney function markers in murine models .

Q. How should researchers integrate this compound data with existing literature on Bombesin receptor signaling?

  • Literature Synthesis : Use PICO framework to structure comparisons:

  • Population : Cancer cell lines vs. normal tissues.
  • Intervention : this compound vs. other analogs (e.g., [Leu¹⁴]-Bombesin).
  • Outcome : Apoptosis induction, receptor internalization rates .
    • Contradiction Analysis : Apply the FINER criteria to evaluate study feasibility, novelty, and relevance of conflicting findings .

Q. Methodological and Ethical Considerations

Q. What are best practices for ensuring reproducibility in this compound experiments?

  • Detailed Protocols : Pre-register methods on platforms like Protocols.io .
  • Raw Data Sharing : Deposit mass spectra, chromatograms, and cell viability data in repositories like Figshare or Mendeley Data .
  • Reagent Validation : Source peptides from certified vendors (e.g., >98% purity) and verify via third-party assays .

Q. How to address ethical challenges in translational research involving this compound?

  • Animal Studies : Follow ARRIVE guidelines for humane endpoints and sample size justification .
  • Clinical Translation : Conduct GRPR expression profiling in human tissues to avoid off-target effects in healthy organs .

Q. Data Presentation and Publication Guidelines

  • Tables : Include raw data (e.g., IC₅₀ values, degradation rates) in appendices, with processed data (normalized fold changes) in the main text .
  • Figures : Use line graphs for time-dependent effects (e.g., cell growth inhibition) and bar charts for dose-response comparisons .
  • Citation Standards : Reference primary literature (avoid tertiary sources) and adhere to journal-specific formatting (e.g., ACS Style) .

Properties

Molecular Formula

C74H112N22O18S

Molecular Weight

1629.9 g/mol

IUPAC Name

N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide

InChI

InChI=1S/C74H112N22O18S/c1-37(2)29-50(93-65(106)46(19-14-27-81-74(79)80)90-67(108)48(20-23-55(75)97)91-66(107)47-22-25-58(100)86-47)64(105)83-35-59(101)88-54(33-57(77)99)72(113)92-49(21-24-56(76)98)68(109)95-53(32-42-34-82-44-18-13-12-17-43(42)44)69(110)85-40(7)63(104)96-61(39(5)6)73(114)84-36-60(102)87-52(31-41-15-10-9-11-16-41)71(112)94-51(30-38(3)4)70(111)89-45(62(78)103)26-28-115-8/h9-13,15-18,34,37-40,45-54,61,82H,14,19-33,35-36H2,1-8H3,(H2,75,97)(H2,76,98)(H2,77,99)(H2,78,103)(H,83,105)(H,84,114)(H,85,110)(H,86,100)(H,87,102)(H,88,101)(H,89,111)(H,90,108)(H,91,107)(H,92,113)(H,93,106)(H,94,112)(H,95,109)(H,96,104)(H4,79,80,81)

InChI Key

NXZVGUQLNAVPLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.